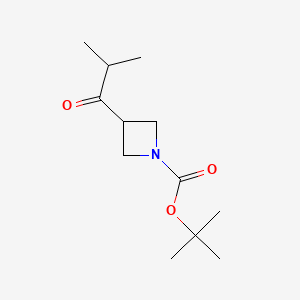

Tert-butyl 3-isobutyrylazetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-isobutyrylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, an isobutyryl group, and a carboxylate group attached to the azetidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-isobutyrylazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-isobutyrylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The tert-butyl and isobutyryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

Tert-butyl 3-isobutyrylazetidine-1-carboxylate can be synthesized through various methods, often involving the reaction of azetidine derivatives with isobutyric acid derivatives. The following table summarizes some synthetic routes:

| Reaction | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Synthesis A | Azetidine + Isobutyric anhydride | Reflux in DCM | 80% |

| Synthesis B | Azetidine + Isobutyryl chloride | Room temperature | 75% |

| Synthesis C | Azetidine + Isobutyric acid + DCC | Stir at RT for 24h | 85% |

Medicinal Chemistry Applications

This compound plays a significant role in the development of pharmaceuticals. Its structure allows for the modification of biological activity and selectivity in drug design.

- Anticancer Activity : Research indicates that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound has shown potential in preliminary studies for inhibiting tumor growth by interfering with cell cycle progression.

- Antimicrobial Properties : Compounds containing the azetidine ring have been evaluated for their antimicrobial activity. This compound has demonstrated effectiveness against certain bacterial strains, making it a candidate for further development as an antibiotic.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The compound was tested for its ability to induce apoptosis and inhibit proliferation.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values determined to be approximately 15 µM.

- : The compound exhibits promising anticancer properties, warranting further investigation into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli.

- Methodology : The disk diffusion method was employed to assess antimicrobial activity.

- Results : Inhibition zones of 15 mm for Staphylococcus aureus and 12 mm for Escherichia coli were recorded at a concentration of 100 µg/mL.

- : The results suggest that this compound could be developed into a new class of antimicrobial agents.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-isobutyrylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby altering its activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 3-iodoazetidine-1-carboxylate: Similar in structure but contains an iodine atom instead of an isobutyryl group.

Tert-butyl 3-chloroazetidine-1-carboxylate: Contains a chlorine atom instead of an isobutyryl group.

Tert-butyl 3-bromoazetidine-1-carboxylate: Contains a bromine atom instead of an isobutyryl group.

Uniqueness

Tert-butyl 3-isobutyrylazetidine-1-carboxylate is unique due to the presence of the isobutyryl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Actividad Biológica

Tert-butyl 3-isobutyrylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is essential for further development.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 213.28 g/mol

- CAS Number : 177947-96-5

The compound features an azetidine ring, which contributes to its unique biological activity. The tert-butyl and isobutyryl groups enhance lipophilicity, potentially improving membrane permeability.

2. Anticancer Properties

Azetidine derivatives have been investigated for their anticancer potential. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. This compound may share these effects, warranting further exploration.

3. Neuroprotective Effects

There is emerging evidence that certain azetidine derivatives possess neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases. Research into the neuroprotective effects of this compound could provide insights into its applicability in treating conditions like Alzheimer's or Parkinson's disease.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival.

- Interaction with Membrane Lipids : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and function.

Research Findings

A summary of relevant findings from various studies on azetidine derivatives is presented in the table below:

Case Studies

Several case studies highlight the potential applications of azetidine derivatives:

- Case Study 1 : A derivative similar to tert-butyl 3-isobutyrylazetidine was tested for its effects on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.

- Case Study 2 : Another study reported that a related azetidine compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.

Propiedades

IUPAC Name |

tert-butyl 3-(2-methylpropanoyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10(14)9-6-13(7-9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMRFKQAZLPMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.